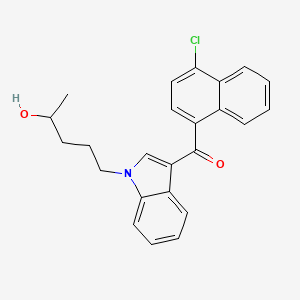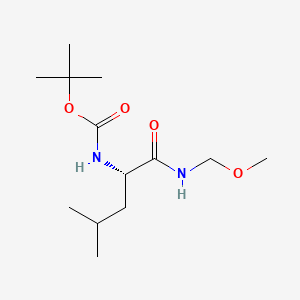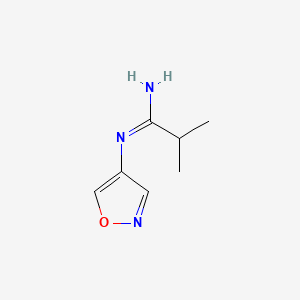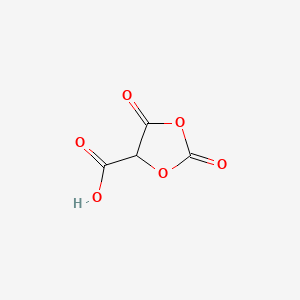
JWH 398 N-(4-hydroxypentyl) metabolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398 . JWH 398 is a synthetic cannabinoid (CB) that activates both central CB 1 and peripheral CB 2 receptors . It has been reported to be an adulterant of herbal products .
Molecular Structure Analysis
The molecular formula of JWH 398 N-(4-hydroxypentyl) metabolite is C24H22ClNO2 . The formal name is (4-chloro-1-naphthalenyl)[1- (4-hydroxypentyl)-1H-indol-3-yl]-methanone . The InChi Code is InChI=1S/C24H22ClNO2/c1-16 (27)7-6-14-26-15-21 (19-10-4-5-11-23 (19)26)24 (28)20-12-13-22 (25)18-9-3-2-8-17 (18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of JWH 398 N-(4-hydroxypentyl) metabolite include a molecular weight of 391.9 . Its solubility is 20 mg/ml in DMF, 25 mg/ml in DMSO, and 15 mg/ml in Ethanol .Wissenschaftliche Forschungsanwendungen
Analytical Reference Standard
JWH 398 N-(4-hydroxypentyl) metabolite is used as an Analytical Reference Standard . It is used in laboratories to ensure the accuracy of analytical measurements. It serves as a benchmark for comparing the qualities or performance of other substances.
Forensic Chemistry & Toxicology
This metabolite is used in the field of Forensic Chemistry & Toxicology . It can be detected in serum and urine, which makes it useful in forensic investigations, particularly in cases involving the use of synthetic cannabinoids .
Mass Spectrometry
In Mass Spectrometry , JWH 398 N-(4-hydroxypentyl) metabolite is used as a reference standard . Mass spectrometry is a powerful analytical technique used to quantify known materials, identify unknown compounds within a sample, and elucidate the structure and chemical properties of molecules.
Drug Abuse Research
JWH 398 N-(4-hydroxypentyl) metabolite is used in Drug Abuse Research . As a metabolite of a synthetic cannabinoid, it can be used to study patterns of drug use, the effects of drug abuse, and potential treatment strategies.
Biochemical Research
This metabolite is categorized under Biochemicals in research . It can be used in various biochemical studies, including those related to enzyme reactions, molecular biology, and cell culture.
Wirkmechanismus
Target of Action
The primary targets of the JWH 398 N-(4-hydroxypentyl) metabolite are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 398 N-(4-hydroxypentyl) metabolite, as a synthetic cannabinoid, activates both the CB1 and CB2 receptors . The activation of these receptors by the metabolite can result in various physiological effects, depending on the specific receptor and its location in the body.
Pharmacokinetics
It is detectable in serum and urine, suggesting that it is metabolized and excreted by the body .
Eigenschaften
IUPAC Name |
(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHNVFXZDOAZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017773 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 N-(4-hydroxypentyl) metabolite | |
CAS RN |
1537889-06-7 |
Source


|
| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)






![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)
